
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H21F2NO5 and its molecular weight is 453.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-Tyr(CF2H)-OH, also known as Fmoc-O-(difluoromethyl)-L-Tyrosine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound works by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . This attachment is facilitated by the Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a protective group for the amino acid during the synthesis process . The Fmoc group can be removed when necessary, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
Fmoc-Tyr(CF2H)-OH is involved in the biochemical pathway of peptide synthesis, specifically the Fmoc/tBu solid-phase synthesis . This method of peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this process, contributing to the formation of peptide bonds that link amino acids together to form peptides .
Pharmacokinetics
The compound must be stable enough to withstand the conditions of the synthesis process, yet it must also be able to react appropriately when required .
Result of Action
The result of the action of Fmoc-Tyr(CF2H)-OH is the successful synthesis of peptides. By attaching to the C-terminal of the target peptide and participating in peptide bond formation, this compound helps to extend the peptide chain, leading to the formation of the desired peptide .
Action Environment
The action of Fmoc-Tyr(CF2H)-OH is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . For example, the compound must be stable under the alkaline conditions used for Fmoc deprotection . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Tyr(CF2H)-OH has been shown to interact with other biomolecules to form hydrogels, which are three-dimensional networks of water-filled polymer chains . These hydrogels have been used in various applications, including drug delivery and tissue engineering .
Cellular Effects
It is known that the compound can form hydrogels, which have been used as scaffolds for cell growth in tissue engineering . These hydrogels can provide a supportive environment for cells, potentially influencing cell function and behavior .
Molecular Mechanism
It is known that the compound can undergo self-assembly to form hydrogels . This process involves the formation of non-covalent bonds between the Fmoc-Tyr(CF2H)-OH molecules, leading to the formation of a three-dimensional network .
Temporal Effects in Laboratory Settings
The stability and degradation of Fmoc-Tyr(CF2H)-OH in laboratory settings have not been extensively studied. The compound has been shown to form stable hydrogels, suggesting that it may have good long-term stability .
Properties
IUPAC Name |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFRRIPQOINVHF-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/new.no-structure.jpg)
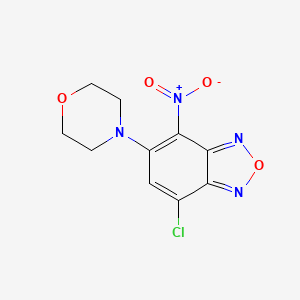
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)
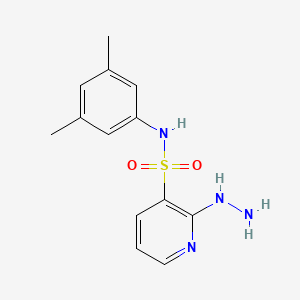
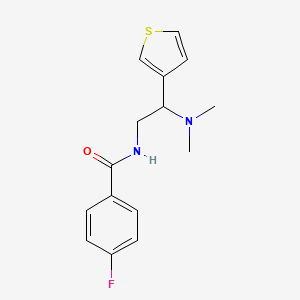

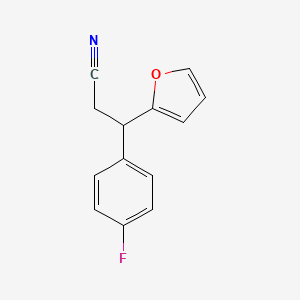
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)
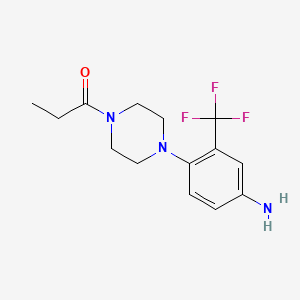
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)
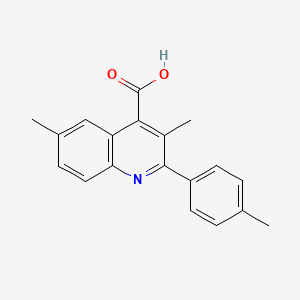
![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)
